molecular formula C10H9ClF3NO B6602371 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide CAS No. 77485-81-5

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide

Cat. No. B6602371
CAS RN: 77485-81-5
M. Wt: 251.63 g/mol
InChI Key: QUKFWAXIKVYCKS-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide, also known as 2-Cl-MTP, is a synthetic molecule that has recently been studied for its potential applications in scientific research. 2-Cl-MTP is a member of the chloroacetamide family, which is characterized by the presence of a chloroacetamide group, and has been studied for its ability to act as a selective inhibitor of enzymes and other proteins. This molecule has shown promise in a variety of research applications, including the study of enzyme activity, protein-protein interactions, and drug-target interactions.

Scientific Research Applications

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in scientific research. It has been shown to act as a selective inhibitor of enzymes and other proteins, including kinases, proteases, and phosphatases. Additionally, 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been used to study the effects of enzyme inhibition on cell proliferation and apoptosis, as well as the effects of drug-target interactions. Furthermore, 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been used to study the effects of protein-protein interactions, as well as to study the effects of enzyme inhibition on cell metabolism.

Mechanism Of Action

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide acts as a selective inhibitor of enzymes and other proteins by binding to the active site of the enzyme or protein and blocking its activity. This binding is thought to be mediated by a hydrogen bonding interaction between the chloroacetamide group of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide and the amino acid residues of the enzyme or protein. Additionally, 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been shown to bind to the allosteric site of some enzymes and proteins, which can also inhibit their activity.

Biochemical And Physiological Effects

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the activity of a variety of enzymes and proteins, including kinases, proteases, and phosphatases. The inhibition of these enzymes and proteins can lead to a variety of biochemical and physiological effects, including the inhibition of cell proliferation and apoptosis, the inhibition of protein-protein interactions, and the inhibition of cell metabolism. Additionally, 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has been shown to have anti-inflammatory and anti-cancer activities.

Advantages And Limitations For Lab Experiments

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a selective inhibitor of enzymes and other proteins. Additionally, it is relatively stable and can be stored at room temperature. However, 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide is not as effective at inhibiting enzymes and other proteins at higher temperatures, and it can be toxic to cells at high concentrations.

Future Directions

Given the potential applications of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide in scientific research, there are several potential future directions for research. These include further studies to evaluate the efficacy of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide as an inhibitor of enzymes and other proteins, as well as studies to evaluate the potential anti-inflammatory and anti-cancer activities of the molecule. Additionally, further studies could be conducted to evaluate the potential of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide as a drug-target interaction inhibitor, and to evaluate the potential of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide as a tool for studying protein-protein interactions. Finally, further studies could be conducted to evaluate the potential of 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide as a tool for studying the effects of enzyme inhibition on cell metabolism.

properties

IUPAC Name

2-chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO/c1-6-3-2-4-7(10(12,13)14)9(6)15-8(16)5-11/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKFWAXIKVYCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539126
Record name 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide

CAS RN

77485-81-5
Record name 2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.02 g (7.06 mmol) of 2'-(chloromethyl)-6'-(trifluoromethyl)-2-chloroacetanilide and 1.0 ml (7.2 mmol) of triethylamine in 60 ml of ethyl acetate was shaken with 79.8 mg of 10% Pd/C under an initial H2 pressure of 50 psi. After 19 hr., the mixture was filtered and evaporated to give 1.57 g of 2'-methyl-6'-(trifluoromethyl)-2-chloroacetanilide assaying 94.2% (yield 83.3%) and contaminated with 1.3% of overreduced product.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
79.8 mg
Type
catalyst
Reaction Step One

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